![molecular formula C21H20N2O3 B268006 N-(2-furylmethyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B268006.png)
N-(2-furylmethyl)-3-[(3-phenylpropanoyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-furylmethyl)-3-[(3-phenylpropanoyl)amino]benzamide, also known as FPBA, is a compound that has been extensively studied due to its potential applications in scientific research. FPBA is a chemical compound that is synthesized in the laboratory, and it has been found to have various biochemical and physiological effects.
Wirkmechanismus
N-(2-furylmethyl)-3-[(3-phenylpropanoyl)amino]benzamide works by binding to a specific protein or enzyme, which can either activate or inhibit its function. This binding can lead to changes in cellular signaling pathways, which can ultimately affect cellular processes. The exact mechanism of action of this compound is still being studied, but it is believed to be related to its ability to bind to proteins and enzymes in a specific manner.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. This compound has also been found to have anti-cancer properties, as it can inhibit the growth and proliferation of cancer cells. Additionally, this compound has been found to have neuroprotective effects, as it can protect neurons from damage.
Vorteile Und Einschränkungen Für Laborexperimente
The use of N-(2-furylmethyl)-3-[(3-phenylpropanoyl)amino]benzamide in laboratory experiments has several advantages. It is a highly selective compound, which means that it can be used to target specific proteins and enzymes. Additionally, this compound is relatively stable and can be easily synthesized in the laboratory. However, there are also limitations to the use of this compound in laboratory experiments. It can be difficult to determine the exact mechanism of action of this compound, and it may have off-target effects that can complicate experimental results.
Zukünftige Richtungen
There are several future directions for research related to N-(2-furylmethyl)-3-[(3-phenylpropanoyl)amino]benzamide. One area of interest is the development of new compounds that are similar to this compound but have improved properties, such as increased selectivity or stability. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various biological processes. Finally, there is a need for more studies to determine the potential therapeutic applications of this compound in the treatment of various diseases.
Synthesemethoden
The synthesis of N-(2-furylmethyl)-3-[(3-phenylpropanoyl)amino]benzamide involves the reaction of 2-furylmethylamine with 3-phenylpropanoyl chloride, followed by the reaction of the resulting product with 3-aminobenzamide. The final product is obtained through purification and isolation processes. The synthesis of this compound is a complex process that requires specialized laboratory equipment and expertise.
Wissenschaftliche Forschungsanwendungen
N-(2-furylmethyl)-3-[(3-phenylpropanoyl)amino]benzamide has been widely used in scientific research due to its ability to selectively bind to certain proteins and enzymes. This property makes it a valuable tool for studying the mechanisms of various biological processes. This compound has been used in studies related to cancer, inflammation, and neurodegenerative diseases.
Eigenschaften
Molekularformel |
C21H20N2O3 |
---|---|
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
N-(furan-2-ylmethyl)-3-(3-phenylpropanoylamino)benzamide |
InChI |
InChI=1S/C21H20N2O3/c24-20(12-11-16-6-2-1-3-7-16)23-18-9-4-8-17(14-18)21(25)22-15-19-10-5-13-26-19/h1-10,13-14H,11-12,15H2,(H,22,25)(H,23,24) |
InChI-Schlüssel |
OCQQSPXFLDIVFZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CO3 |
Kanonische SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.